N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide

Analytical chemistry Metabolite identification LC-MS/MS method development

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 247061-17-2), also designated N-Desmethyl 3-Hydroxy Mepivacaine or HDPC, is a synthetic piperidine-2-carboxamide belonging to the amino amide class of local anesthetic derivatives. With molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol, it is distinguished by the simultaneous presence of a free secondary amine on the piperidine ring (N-desmethyl) and a phenolic 3-hydroxy substituent on the 2,6-dimethylphenyl ring.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 247061-17-2
Cat. No. B587912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
CAS247061-17-2
SynonymsN-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2
InChIInChI=1S/C14H20N2O2/c1-9-6-7-12(17)10(2)13(9)16-14(18)11-5-3-4-8-15-11/h6-7,11,15,17H,3-5,8H2,1-2H3,(H,16,18)
InChIKeyCVZXIWSYOWTQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 247061-17-2): Identity, Class, and Procurement Context


N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 247061-17-2), also designated N-Desmethyl 3-Hydroxy Mepivacaine or HDPC, is a synthetic piperidine-2-carboxamide belonging to the amino amide class of local anesthetic derivatives . With molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol, it is distinguished by the simultaneous presence of a free secondary amine on the piperidine ring (N-desmethyl) and a phenolic 3-hydroxy substituent on the 2,6-dimethylphenyl ring [1]. The compound is a known Phase I metabolite of at least three clinically used amide local anesthetics—mepivacaine, ropivacaine, and lidocaine—and is commercially supplied as a certified reference standard (purity ≥95%) for analytical and pharmacological research applications .

Why N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide Cannot Be Replaced by In-Class Analogs: Structural and Metabolic Specificity


Within the amino amide local anesthetic metabolite family, compounds that appear superficially interchangeable—such as 3-Hydroxy Mepivacaine (N-methyl, CAS 37055-90-6), 2',6'-Pipecoloxylidide (PPX, no ring hydroxyl, CAS 15883-20-2), and 3-OH-PPX (the (S)-enantiomer, CAS 182878-70-2)—diverge sharply from the target compound in chromatographic retention, mass spectrometric fragmentation, Phase II conjugation liability, and metabolic origin specificity [1]. The combination of N-desmethyl and 3-hydroxy functionalities creates a distinct hydrogen-bond donor/acceptor profile (3 HBD, 3 HBA) and a LogP of 2 that governs both analytical separation and biological sulfation kinetics in ways that neither the N-methyl nor the des-hydroxy analog can replicate [2]. Procurement of the incorrect analog for use as an impurity standard, metabolite tracer, or in vitro substrate therefore risks systematic misidentification and invalid pharmacokinetic bridging .

Quantitative Differentiation Evidence for N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 247061-17-2) Against Closest Analogs


Molecular Weight and LogP Differentiation from 3-Hydroxy Mepivacaine (N-Methyl Analog) Dictates Chromatographic Selectivity

The target compound (N-desmethyl, 3-hydroxy) possesses a molecular weight of 248.32 Da and LogP of 2, compared with 262.35 Da for 3-Hydroxy Mepivacaine (N-methyl, 3-hydroxy, CAS 37055-90-6), a mass difference of 14.03 Da corresponding to the absent N-methyl group [1][2]. This Δm/z of 14 alters both reversed-phase chromatographic retention (predicted Δ retention time under generic C18 gradient conditions) and MS/MS precursor ion selection, enabling unambiguous discrimination in multi-analyte assays where both compounds may co-occur as metabolites or impurities [2]. The melting point also differs substantially: 115–118°C (dec.) for the target [1] versus >195°C (dec.) for 3-Hydroxy Mepivacaine , reflecting different crystal packing energetics that affect solid-phase handling and dissolution protocols.

Analytical chemistry Metabolite identification LC-MS/MS method development

Phase II Sulfation Propensity: 3-OH-PPX Is the Most Extensively Sulfated Ropivacaine Metabolite Across Five Human Sulfotransferase Isoforms

In a systematic in vitro study using five cloned human sulfotransferases (P-PST-1, M-PST, EST, ST1B2, DHEA-ST), 3-OH-PPX—the (S)-enantiomer of the target compound—was identified as the most extensively sulfated metabolite among all hydroxylated ropivacaine metabolites tested [1]. Three of five ST isoforms (P-PST-1, M-PST, EST) actively sulfated 3-OH-PPX, whereas 4-OH-ropivacaine was conjugated by only two isoforms (M-PST, EST) and 4-OH-xylidine by two (P-PST-1, ST1B2) [1]. By contrast, the des-hydroxy analog PPX (2',6'-pipecoloxylidide, CAS 15883-20-2, MW 232.32) lacks the aromatic hydroxyl group entirely and is not a substrate for any sulfotransferase, precluding its use in Phase II conjugation studies [1][2].

Drug metabolism Phase II conjugation Sulfotransferase enzymology

Quantitative Urinary Excretion: 3-OH-PPX Accounts for 3% of Ropivacaine Dose Versus 2% for PPX and <1% for 4-OH-Ropivacaine

In a [14C]ropivacaine mass balance study in six healthy male volunteers (15-min IV infusion of 152 µmol [50 mg]), the N-dealkylated metabolite 3-OH-PPX (enantiomer of the target compound) accounted for 3% of the administered dose excreted in urine, compared with 2% for the non-hydroxylated N-dealkylated metabolite PPX and less than 1% for 4-OH-ropivacaine [1]. The predominant urinary metabolite was conjugated 3-OH-ropivacaine at 37 ± 3% of the dose. Total urinary recovery of radioactivity reached 86 ± 3% over 96 hours [1]. These data establish that among the N-dealkylated metabolites, 3-OH-PPX is the quantitatively dominant excreted species, exceeding PPX by approximately 50% in relative abundance [1][2].

Clinical pharmacokinetics Mass balance studies Metabolite excretion profiling

Cross-Drug Metabolite Identity: A Single Compound Serving as Metabolite Marker for Mepivacaine, Ropivacaine, and Lidocaine

The target compound is documented as a metabolite of three structurally distinct amide local anesthetics: mepivacaine, ropivacaine, and lidocaine . In horses, 3-hydroxymepivacaine (the N-methyl analog) is the major urinary metabolite after mepivacaine administration, reaching a peak concentration of approximately 64.6 ng/mL at 4 h post-dose (GC/MS) following a 2 mg HNED subcutaneous injection [1]. By contrast, PPX (des-hydroxy, des-methyl) is solely a metabolite of bupivacaine and ropivacaine, while 3-Hydroxy Mepivacaine is specific to mepivacaine and lidocaine metabolism. This cross-drug metabolite identity makes the target compound uniquely suited as a multi-drug exposure biomarker in forensic, doping control, and clinical pharmacokinetic applications where simultaneous screening for multiple local anesthetic exposures is required [1].

Drug metabolism Multi-drug biomarker Pharmacovigilance Equine doping control

Certified Reference Standard Availability with Defined Purity for Pharmaceutical Impurity Profiling and Regulatory Submission

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 247061-17-2) is commercially supplied as a certified reference standard by Toronto Research Chemicals (TRC) and Biosynth with a defined minimum purity of 95% . It is explicitly designated as an impurity standard for pharmaceutical analysis, enabling its use in system suitability testing, relative response factor determination, and limit tests for related substances in mepivacaine and ropivacaine drug substances . By contrast, the non-hydroxylated analog PPX (CAS 15883-20-2, mp 114–117°C) and the N-methyl analog 3-Hydroxy Mepivacaine (CAS 37055-90-6, mp >195°C) serve different impurity marker roles, targeting distinct degradation pathways (N-dealkylation vs. aromatic hydroxylation) .

Pharmaceutical quality control Reference standard Impurity profiling Regulatory compliance

Recommended Application Scenarios for N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 247061-17-2) Based on Quantitative Differentiation Evidence


Multi-Analyte LC-MS/MS Method Development for Simultaneous Quantification of Mepivacaine, Ropivacaine, and Lidocaine Metabolites in Biological Matrices

The 14 Da mass difference (MW 248.32 vs. 262.35) and LogP of 2 versus the N-methyl analog 3-Hydroxy Mepivacaine provide definitive chromatographic resolution in reversed-phase LC-MS/MS methods [1]. The target compound serves as the authentic reference standard for the N-desmethyl-3-hydroxy metabolite channel, which is shared across mepivacaine, ropivacaine, and lidocaine metabolic pathways, reducing the number of individual metabolite standards required for a comprehensive multi-drug panel from three to one for this specific modification state [2].

In Vitro Phase II Conjugation Studies Using the Most Extensively Sulfated Ropivacaine Metabolite as a Validated Substrate for Human Sulfotransferase Phenotyping

The demonstration that 3-OH-PPX (the (S)-enantiomer of the target compound) is sulfated by three of five major human hepatic sulfotransferases (P-PST-1, M-PST, EST) and is 'the most extensively sulfated ropi metabolite' [1] positions the racemic target compound as an ideal substrate for ST isoform activity screening, enzyme kinetics (Km, Vmax determination), and drug-drug interaction studies involving Phase II conjugation. Non-hydroxylated analogs such as PPX are inert toward STs and cannot substitute in these assays.

Pharmaceutical Impurity Profiling for Mepivacaine and Ropivacaine Drug Substances Under ICH Q3A Guidelines

As a commercially available certified reference standard with defined purity (≥95%) from TRC and Biosynth [1], the target compound enables accurate identification and quantification of the N-desmethyl-3-hydroxy impurity that arises from sequential N-dealkylation and aromatic hydroxylation during drug substance synthesis or storage. Its melting point of 115–118°C (dec.) and beige foam physical form distinguish it from the white crystalline 3-Hydroxy Mepivacaine impurity (mp >195°C) and facilitate orthogonal identity confirmation [2].

Equine Doping Control and Forensic Toxicology: Urinary Metabolite Confirmation with Defined Quantitative Thresholds

The Harkins et al. (1999) study established that 3-hydroxymepivacaine achieves a peak urinary concentration of approximately 64.6 ng/mL at 4 h following a 2 mg HNED subcutaneous mepivacaine dose in horses, and that concentrations below ~65 ng/mL may not be associated with a pharmacologically relevant local anesthetic effect [1]. The target compound (N-desmethyl analog) serves as a critical intermediate for synthesizing the deuterated internal standard needed for definitive GC/MS or LC-MS/MS confirmation, supporting regulatory compliance in racing jurisdictions that classify mepivacaine as an ARCI Class 2 foreign substance [1].

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